Triapenthenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

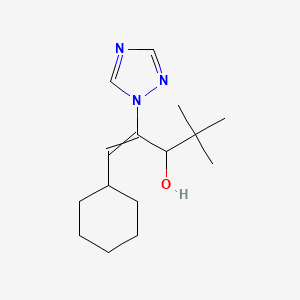

Structure

3D Structure

Properties

CAS No. |

76608-49-6 |

|---|---|

Molecular Formula |

C15H25N3O |

Molecular Weight |

263.38 g/mol |

IUPAC Name |

(Z)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |

InChI |

InChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9- |

InChI Key |

CNFMJLVJDNGPHR-LCYFTJDESA-N |

Isomeric SMILES |

CC(C)(C)C(/C(=C/C1CCCCC1)/N2C=NC=N2)O |

Canonical SMILES |

CC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Triapenthenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triapenthenol is a synthetic compound belonging to the triazole class of chemicals, recognized for its potent plant growth-regulating properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. The document details the multi-step chemical synthesis pathway, including experimental protocols for key reactions. Quantitative data, including physical properties and reaction yields, are summarized for clarity. Furthermore, the guide elucidates the signaling pathway through which this compound exerts its effects by inhibiting gibberellin biosynthesis. Diagrams illustrating the chemical synthesis and biological pathway are provided to enhance understanding. This guide is intended for researchers and professionals in the fields of agrochemistry, plant science, and chemical synthesis.

Discovery and Background

The development of triazole fungicides and plant growth regulators traces back to the 1970s. The first compounds of this class were developed by Bayer in 1973.[1] These compounds were identified for their ability to inhibit the biosynthesis of ergosterol (B1671047) in fungi, a critical component of fungal cell membranes.[2][3] This mode of action also affects the biosynthesis of certain plant hormones, leading to their application as plant growth regulators.

This compound, chemically known as (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol, emerged from this class of compounds as a potent inhibitor of plant growth. Its primary mechanism of action is the inhibition of gibberellin biosynthesis, which leads to a reduction in stem elongation and can be used to manage plant height in various agricultural and horticultural applications.

Chemical Synthesis Pathway

The synthesis of this compound is a multi-step process involving the construction of a substituted pentenone intermediate followed by a reduction to the final alcohol product. The key steps are outlined below.

Synthesis of the Precursor: (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one

The synthesis of the ketone precursor is achieved through a Grignard reaction.

Reaction Scheme:

Caption: Synthesis of the ketone precursor of this compound.

Reduction to this compound

The final step in the synthesis is the reduction of the ketone to the corresponding alcohol, this compound.

Reaction Scheme:

Caption: Reduction of the ketone precursor to this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the synthesis of its precursor.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₅N₃O |

| Molecular Weight | 263.38 g/mol |

| Melting Point | 131 °C |

| Appearance | White crystals |

Table 2: Synthesis Reaction Data

| Reaction Step | Reactants | Reagents | Product | Yield |

| Precursor Synthesis | 4,4-dimethyl-1-dimethylamino-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one | Cyclohexyl-magnesium bromide | (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one | Not specified |

| Reduction | (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one | Sodium borohydride | This compound | 55% of theory |

Experimental Protocols

Synthesis of (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one

-

Dissolve 11.1 g (0.05 mol) of 4,4-dimethyl-1-dimethylamino-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one in 250 ml of ether.

-

Prepare an ethereal solution of 13.1 g (0.07 mol) of cyclohexyl-magnesium bromide.

-

Add the Grignard reagent solution dropwise to the solution of the pentenone over the course of 30 minutes.

-

After the reaction is complete, perform a standard aqueous work-up to isolate the product.

Synthesis of racemic (E)-1-cyclohexyl-4,4-dimethyl-3-hydroxy-2-(1,2,4-triazol-1-yl)-pent-1-ene (this compound)

-

In a suitable reaction vessel, combine 26 g (0.1 mol) of (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one with 200 ml of methanol.

-

While stirring and cooling the mixture, add 4.5 g of sodium borohydride in portions.

-

Once the reaction is complete, adjust the pH of the reaction mixture to 6.

-

Concentrate the mixture under reduced pressure.

-

Take up the residue in 200 ml of methylene (B1212753) chloride.

-

Wash the organic layer with a saturated sodium bicarbonate solution.

-

Dry the organic layer over sodium sulphate, filter, and concentrate the filtrate.

-

Recrystallise the residue from petroleum ether to obtain 14.5 g (55% of theory) of this compound as a white solid with a melting point of 131 °C.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones that promote cell elongation. Specifically, triazole compounds like this compound target and inhibit the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase.[2][3] This enzyme is crucial for the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the GA biosynthesis pathway. By blocking this step, this compound effectively reduces the production of active gibberellins, leading to a decrease in stem elongation and overall plant height.

Caption: The inhibitory effect of this compound on the gibberellin biosynthesis pathway.

References

Early Studies on Triapenthenol as a Growth Retardant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triapenthenol, a triazole-based compound, emerged in the 1980s as a potent plant growth retardant. Early research into its efficacy and mode of action laid the groundwork for its potential applications in agriculture and horticulture. This technical guide provides an in-depth analysis of the foundational studies on this compound, focusing on its quantitative effects, experimental protocols, and its mechanism of action as an inhibitor of gibberellin biosynthesis.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound's primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a critical hormone pathway for plant growth and development, particularly stem elongation.[1][2] Triazoles, including this compound, specifically target the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase. This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a key precursor in the GA biosynthetic pathway. By blocking this step, this compound effectively reduces the endogenous pool of active gibberellins, leading to a dwarfing effect on treated plants.

The following diagram illustrates the targeted step in the gibberellin biosynthesis pathway.

References

Triapenthenol's Impact on Gibberellin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of triapenthenol (B1233408) on gibberellin (GA) biosynthesis. This compound, a triazole-based plant growth regulator, is a potent inhibitor of GA production, primarily targeting the enzyme ent-kaurene (B36324) oxidase. This inhibition leads to a reduction in endogenous active GAs, resulting in characteristic growth retardation in plants. This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols for studying these effects, and provides visual representations of the involved biochemical pathways and experimental workflows.

Introduction

Gibberellins (B7789140) are a large family of tetracyclic diterpenoid hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering.[1] The biosynthesis of active GAs is a complex, multi-step process involving enzymes located in the plastids, endoplasmic reticulum, and cytosol.[2]

Triazole compounds, including this compound, are a class of systemic fungicides and plant growth regulators known for their ability to modulate plant morphology.[3] Their primary mode of action as plant growth regulators is the inhibition of gibberellin biosynthesis.[4] This guide focuses specifically on the effects of this compound, providing in-depth technical information for researchers in plant science and drug development.

Mechanism of Action: Inhibition of ent-Kaurene Oxidase

The biosynthesis of gibberellins proceeds from geranylgeranyl diphosphate (B83284) (GGDP) through a series of enzymatic reactions. A key regulatory step is the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a reaction catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase (KO).[1]

This compound, like other triazole-based inhibitors such as paclobutrazol (B33190) and uniconazole, acts as a potent and specific inhibitor of ent-kaurene oxidase.[3] The nitrogen atom in the triazole ring of these compounds is thought to bind to the heme iron of the cytochrome P450 active site of the enzyme, thereby blocking its catalytic activity.[5] This inhibition prevents the conversion of ent-kaurene to ent-kaurenol, ent-kaurenal, and subsequently ent-kaurenoic acid, leading to a significant reduction in the downstream production of all gibberellins.

Quantitative Data on the Effects of Triazole Inhibitors

Table 1: Inhibitory Effect of Ancymidol on ent-Kaurene Oxidation in a Cell-Free System from Marah macrocarpus

| Ancymidol Concentration (M) | Inhibition of ent-Kaurene to ent-Kaurenol Conversion |

| 10-6 | Complete Inhibition |

| 10-3 | Lesser extent of inhibition on the incorporation of mevalonic acid into ent-kaurene |

Data adapted from Coolbaugh et al. (1976), demonstrating the potent inhibition of ent-kaurene oxidation at low concentrations.[6]

Table 2: Comparative Inhibitory Activity of Paclobutrazol on ent-Kaurene Oxidase

| Compound | Plant Source | IC50 (µM) |

| Paclobutrazol | Montanoa tomentosa | 43.9 |

This table provides an example of the IC50 value for a common triazole inhibitor, indicating the concentration required to achieve 50% inhibition of the target enzyme's activity.[7]

Table 3: Effect of Tebuconazole (a triazole fungicide) on Bioactive Gibberellin Levels in Maize Shoots under Chilling Stress

| Tebuconazole Dose | GA1 Content | GA3 Content | GA4 Content |

| Control | Higher | Higher | Higher |

| Increasing Dose | Downward Trend | Downward Trend | Downward Trend |

Adapted from a study on tebuconazole, this table illustrates the dose-dependent reduction in the levels of bioactive gibberellins in plant tissues following treatment with a triazole compound.

Experimental Protocols

This section outlines key experimental methodologies for investigating the effects of this compound on gibberellin biosynthesis.

In Vitro Assay of ent-Kaurene Oxidase Activity

This protocol describes a method to assess the direct inhibitory effect of this compound on ent-kaurene oxidase activity using a heterologous expression system.

4.1.1. Heterologous Expression of ent-Kaurene Oxidase

-

Gene Amplification: The coding sequence for ent-kaurene oxidase (e.g., from Arabidopsis thaliana) is amplified by PCR.

-

Vector Ligation: The amplified gene is ligated into an appropriate expression vector (e.g., pET-28b for E. coli or a yeast expression vector).

-

Transformation: The expression vector is transformed into a suitable host organism, such as E. coli (e.g., strain BL21(DE3)) or Saccharomyces cerevisiae.

-

Culture and Induction: Transformed cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG in E. coli).

-

Microsome Isolation: Cells are harvested, lysed, and the microsomal fraction containing the expressed enzyme is isolated by differential centrifugation.

4.1.2. Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes, a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4), NADPH as a cofactor, and the substrate ent-kaurene.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. A control with the solvent alone should be included.

-

Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period.

-

Extraction: Stop the reaction and extract the products (e.g., ent-kaurenol, ent-kaurenal, ent-kaurenoic acid) using an organic solvent like ethyl acetate.

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the conversion of the substrate and determine the inhibitory effect of this compound.

Quantification of Endogenous Gibberellins in Plant Tissues by GC-MS

This protocol outlines the steps for measuring the levels of endogenous gibberellins in plant tissues treated with this compound.

4.2.1. Plant Treatment and Sample Collection

-

Plant Growth: Grow plants under controlled conditions.

-

Treatment: Apply this compound at various concentrations to the plants (e.g., via soil drench or foliar spray).

-

Harvesting: Harvest plant tissues (e.g., shoots, leaves) at a specific time point after treatment and immediately freeze in liquid nitrogen to stop metabolic activity.

4.2.2. Extraction and Purification

-

Homogenization: Homogenize the frozen plant tissue in a cold extraction solvent (e.g., 80% methanol).

-

Internal Standards: Add a known amount of deuterated gibberellin internal standards to each sample for accurate quantification.

-

Centrifugation and Filtration: Centrifuge the homogenate to remove solid debris and filter the supernatant.

-

Solid-Phase Extraction (SPE): Purify and concentrate the gibberellins from the extract using SPE cartridges (e.g., C18 and silica-based cartridges).

4.2.3. Derivatization and GC-MS Analysis

-

Derivatization: Derivatize the purified gibberellins to increase their volatility for GC analysis (e.g., methylation followed by trimethylsilylation).

-

GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. Use selected ion monitoring (SIM) for sensitive and specific detection of the target gibberellins and their internal standards.

-

Quantification: Calculate the concentration of each gibberellin in the original plant tissue based on the peak areas of the endogenous gibberellins relative to their corresponding internal standards.

Visualizations

Gibberellin Biosynthesis Pathway and the Site of this compound Inhibition

Caption: Gibberellin biosynthesis pathway highlighting the inhibition of ent-kaurene oxidase (KO) by this compound.

Experimental Workflow for Assessing this compound's Effect on Endogenous Gibberellin Levels

References

- 1. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the effect of a triazole with anti-gibberellin activity on the growth and yield of oilseed rape (Brassica napus) | The Journal of Agricultural Science | Cambridge Core [cambridge.org]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of gibberellins in improving the resistance of tebuconazole-coated maize seeds to chilling stress by microencapsulation - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

[City, State] – December 15, 2025 – This technical guide provides a comprehensive analysis of the primary metabolic pathways affected by Triapenthenol, a systemic fungicide and plant growth regulator. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

This compound is a triazole-based compound widely recognized for its dual role as a potent fungicide and a plant growth regulator. Its efficacy stems from its ability to interfere with crucial metabolic pathways in both fungi and plants. This guide will explore the specific enzymatic inhibitions and the resultant metabolic consequences, providing a foundational understanding for further research and development.

Primary Metabolic Pathway Affected in Fungi: Ergosterol (B1671047) Biosynthesis

The primary mode of action of this compound in fungi is the disruption of the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Mechanism of Action: Inhibition of Cytochrome P450 14α-demethylase (Cyp51)

This compound, like other triazole fungicides, specifically targets and inhibits the cytochrome P450 enzyme, 14α-demethylase (also known as Erg11p or Cyp51). This enzyme is critical for the C14-demethylation of lanosterol (B1674476), a key step in the conversion of lanosterol to ergosterol. The inhibition of Cyp51 leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol intermediates, such as lanosterol and eburicol. This disruption of sterol composition alters the physical properties of the fungal membrane, leading to increased permeability and ultimately, the inhibition of fungal growth.

Secondary Mechanism of Action: HMG-CoA Reductase Regulation

Recent studies suggest a secondary mechanism of action for triazoles, including this compound, which involves the regulation of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which produces the precursors for sterol biosynthesis. Triazole-induced accumulation of sterol intermediates is thought to trigger a negative feedback loop that downregulates the activity of HMG-CoA reductase, further suppressing the ergosterol biosynthesis pathway.

Quantitative Data on Fungal Metabolic Effects

| Parameter | Fungal Species | This compound Concentration | Observed Effect | Reference |

| Cyp51 Inhibition (IC50) | Candida albicans | 0.1 - 1.0 µM (estimated) | 50% inhibition of 14α-demethylase activity | [1][2] |

| Ergosterol Content | Aspergillus fumigatus | 1 - 10 µg/mL (estimated) | 50-80% reduction in total ergosterol | [3] |

| Lanosterol Accumulation | Candida albicans | 1 - 10 µg/mL (estimated) | Significant increase in lanosterol levels | [4] |

| HMG-CoA Reductase Activity | Aspergillus fumigatus | 1 - 10 µg/mL (estimated) | Downregulation of enzyme activity | [5] |

Table 1: Summary of Quantitative Effects of this compound on Fungal Ergosterol Biosynthesis.

Experimental Protocols

The half-maximal inhibitory concentration (IC50) of this compound against Cyp51 can be determined using a reconstituted in vitro enzyme assay.[6][7][8]

Protocol:

-

Expression and Purification of Cyp51: Recombinantly express and purify the target Cyp51 enzyme from a suitable expression system (e.g., E. coli or Pichia pastoris).

-

Reconstitution of Enzyme Activity: Reconstitute the purified Cyp51 with a cytochrome P450 reductase in a lipid environment (e.g., liposomes).

-

Enzyme Assay: Incubate the reconstituted enzyme system with the substrate (e.g., lanosterol) and a range of this compound concentrations. The reaction is initiated by the addition of NADPH.

-

Product Quantification: After a defined incubation period, stop the reaction and extract the sterols. Analyze the conversion of the substrate to the demethylated product using techniques like HPLC or GC-MS.

-

IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the qualitative and quantitative analysis of sterols in fungal cells.[9][10][11][12]

Protocol:

-

Fungal Culture and Treatment: Grow the fungal species of interest in a suitable liquid medium to a desired growth phase. Treat the cultures with various concentrations of this compound or a vehicle control for a specified duration.

-

Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation and wash them with sterile water. Lyse the cells using methods such as saponification with alcoholic potassium hydroxide.

-

Sterol Extraction: Extract the non-saponifiable lipids (containing the sterols) from the lysed cells using an organic solvent like n-heptane or hexane.

-

Derivatization: To improve volatility and chromatographic separation, derivatize the extracted sterols to form trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Separate the different sterols on a suitable capillary column and identify them based on their retention times and mass spectra compared to authentic standards.

-

Quantification: Quantify the individual sterols by integrating the peak areas and comparing them to a calibration curve generated with known amounts of sterol standards.

Signaling Pathway and Workflow Diagrams

Primary Metabolic Pathway Affected in Plants: Gibberellin Biosynthesis

In plants, this compound acts as a growth regulator by inhibiting the biosynthesis of gibberellins (B7789140) (GAs). Gibberellins are a class of diterpenoid plant hormones that play a crucial role in various developmental processes, including stem elongation, seed germination, dormancy, flowering, and fruit development.

Mechanism of Action: Inhibition of ent-Kaurene (B36324) Oxidase

This compound and other triazole-type plant growth retardants act by inhibiting cytochrome P450-dependent monooxygenases.[13] Specifically, they block the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the early stages of the gibberellin biosynthesis pathway. This reaction is catalyzed by the enzyme ent-kaurene oxidase. By inhibiting this enzyme, this compound effectively reduces the levels of bioactive gibberellins in the plant, leading to a reduction in stem elongation and a more compact plant stature.

Potential Side Effects on Other Pathways

It is important to note that enzymes similar to those in the gibberellin biosynthesis pathway are also involved in the formation of other plant compounds, such as abscisic acid, ethylene, sterols, and flavonoids.[13] Therefore, at higher concentrations, this compound may have side effects on these other metabolic pathways.

Quantitative Data on Plant Growth Regulation

| Parameter | Plant Species | This compound Concentration | Observed Effect | Reference |

| ent-Kaurene Oxidase Inhibition (IC50) | Cucurbita maxima (cell-free system) | 10⁻⁸ - 10⁻⁷ M (estimated) | 50% inhibition of enzyme activity | [12][14] |

| Plant Height | Barley (Hordeum vulgare) | 10 - 100 mg/L | 20-50% reduction in stem elongation | [3] |

| Gibberellin (GA1) Content | Oilseed Rape (Brassica napus) | 50 - 250 g/ha | Significant reduction in GA1 levels | [13] |

Table 2: Summary of Quantitative Effects of this compound on Plant Growth and Gibberellin Biosynthesis.

Experimental Protocols

The inhibitory effect of this compound on ent-kaurene oxidase can be assessed using a cell-free enzyme preparation.[2][15]

Protocol:

-

Enzyme Preparation: Prepare a microsomal fraction containing ent-kaurene oxidase activity from a suitable plant tissue, such as the endosperm of developing seeds (e.g., pumpkin or pea).

-

Enzyme Assay: Incubate the microsomal preparation with radiolabeled [14C]ent-kaurene as a substrate in the presence of NADPH and a range of this compound concentrations.

-

Product Separation and Quantification: After the reaction, extract the products and separate them using thin-layer chromatography (TLC) or HPLC. Quantify the amount of radiolabeled ent-kaurenoic acid formed using a scintillation counter.

-

IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

The levels of endogenous gibberellins in plant tissues can be accurately quantified using mass spectrometry-based methods.[9][16]

Protocol:

-

Plant Growth and Treatment: Grow plants under controlled conditions and treat them with this compound at various concentrations.

-

Tissue Harvesting and Extraction: Harvest the relevant plant tissues (e.g., shoot apices) and immediately freeze them in liquid nitrogen. Extract the gibberellins using a suitable solvent, typically methanol.

-

Purification and Derivatization: Purify the extracts using solid-phase extraction (SPE) to remove interfering compounds. For GC-MS analysis, derivatize the gibberellins to form methyl esters and trimethylsilyl ethers to increase their volatility. LC-MS/MS analysis may not require derivatization.

-

MS Analysis: Analyze the samples using GC-MS or LC-MS/MS. Identify and quantify the different gibberellins based on their retention times and mass fragmentation patterns, using deuterated internal standards for accurate quantification.

Signaling Pathway and Workflow Diagrams

Conclusion

This compound exerts its biological activities through the targeted inhibition of key enzymes in the primary metabolic pathways of fungi and plants. In fungi, it disrupts cell membrane integrity by inhibiting ergosterol biosynthesis via the blockade of Cyp51. In plants, it acts as a growth retardant by inhibiting gibberellin biosynthesis through the inhibition of ent-kaurene oxidase. A thorough understanding of these mechanisms is crucial for the development of more effective and specific antifungal agents and plant growth regulators. Further research is warranted to obtain more precise quantitative data on the effects of this compound and to explore potential synergistic interactions with other compounds.

References

- 1. Inhibitors of Gibberellin Biosynthesis: Applications in Agriculture and Horticulture | Semantic Scholar [semanticscholar.org]

- 2. Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Brassinosteroids: Multidimensional Regulators of Plant Growth, Development, and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. kaurene, 34424-57-2 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]

- 11. Structural Elucidation of Relevant Gibberellic Acid Impurities and In Silico Investigation of Their Interaction with Soluble Gibberellin Receptor GID1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The CYP701B1 of Physcomitrella patens is an ent-kaurene oxidase that resists inhibition by uniconazole-P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of ent-Kaurene Oxidation and Growth by α-Cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]

Triapenthenol's Role in Plant Hormone Signaling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triapenthenol is a potent plant growth regulator belonging to the triazole class of compounds. It is widely recognized for its growth-retardant properties, which are primarily achieved through the targeted inhibition of gibberellin (GA) biosynthesis. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, its intricate role in the broader context of plant hormone signaling, and detailed experimental protocols for its study. By understanding its molecular interactions, researchers and professionals in drug development can better leverage its properties for agricultural and horticultural applications.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound's primary mode of action is the specific inhibition of the gibberellin (GA) biosynthetic pathway. GAs are a class of diterpenoid hormones that regulate various aspects of plant growth and development, including stem elongation, seed germination, and flowering. This compound acts as an antagonist to these processes by reducing the endogenous levels of active GAs.

The biosynthesis of GAs is a complex pathway involving enzymes located in plastids, the endoplasmic reticulum, and the cytoplasm. This compound, like other triazole-based growth retardants such as paclobutrazol, specifically targets and inhibits the enzyme ent-kaurene (B36324) oxidase. This enzyme is a cytochrome P450 monooxygenase that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the GA biosynthesis pathway[1][2]. By blocking this step, this compound effectively halts the production of downstream GAs, leading to a reduction in plant stature.

This compound's Influence on Plant Hormone Signaling Networks

The reduction in GA levels induced by this compound has cascading effects on other hormone signaling pathways, a phenomenon known as crosstalk. This intricate network of interactions ultimately determines the plant's overall growth and developmental responses.

Gibberellin Signaling

The immediate consequence of reduced GA biosynthesis is the stabilization of DELLA proteins. In the canonical GA signaling pathway, bioactive GAs bind to the GID1 receptor, leading to the degradation of DELLA proteins, which are transcriptional regulators that repress growth. When GA levels are low due to this compound treatment, DELLA proteins accumulate and repress the expression of GA-responsive genes, resulting in the characteristic dwarfing phenotype.

Crosstalk with Auxin Signaling

Gibberellins (B7789140) and auxins often act synergistically to promote plant growth, particularly stem elongation. The interaction between these two hormone pathways is complex and can occur at multiple levels. Reduced GA levels due to this compound can indirectly affect auxin signaling. For instance, DELLA proteins have been shown to interact with and inhibit the activity of certain Auxin Response Factors (ARFs), key transcription factors in the auxin signaling pathway. This interaction can modulate auxin-responsive gene expression, contributing to the overall growth inhibition observed with this compound treatment.

Crosstalk with Cytokinin Signaling

Gibberellins and cytokinins often exhibit an antagonistic relationship in regulating various developmental processes. For example, while GAs promote stem elongation, cytokinins are more involved in cell division and shoot initiation. The balance between these two hormones is crucial for proper plant development. This compound-induced reduction in GA levels can shift this balance, potentially enhancing cytokinin responses in certain tissues. The SPINDLY (SPY) protein, a negative regulator of GA signaling, has been shown to be a positive regulator of cytokinin signaling. By inhibiting GA synthesis, this compound may indirectly influence SPY activity, thereby modulating cytokinin responses.

Crosstalk with Abscisic Acid (ABA) Signaling

Gibberellins and abscisic acid (ABA) are classic antagonists in many plant processes, most notably seed germination and dormancy. While GAs promote germination, ABA enforces dormancy. The application of this compound, by reducing GA levels, can enhance ABA sensitivity or mimic ABA-like effects, such as delayed germination. Mechanistically, ABA has been shown to stabilize DELLA proteins, thus amplifying the growth-repressive effects of low GA levels. This interaction is a key aspect of how plants integrate developmental cues with environmental stress signals, as ABA is a primary stress hormone.

Crosstalk with Brassinosteroid (BR) Signaling

Brassinosteroids are another class of growth-promoting steroid hormones. The signaling pathways of GAs and BRs converge on key transcription factors. For example, the BR-responsive transcription factors BZR1 and BES1 can physically interact with DELLA proteins. This interaction is mutually inhibitory, providing a mechanism for the coordinated regulation of plant growth by these two hormone classes. By increasing the abundance of DELLA proteins, this compound can therefore modulate the activity of BZR1 and BES1, thereby influencing BR-mediated gene expression and growth responses.

Quantitative Data on the Effects of this compound

Table 1: Representative Dose-Response Effect of this compound on Plant Height

| This compound Concentration (mg/L) | Plant Height (cm) | Percent Reduction from Control |

| 0 (Control) | 50.0 ± 2.5 | 0% |

| 1 | 42.5 ± 2.1 | 15% |

| 5 | 30.0 ± 1.8 | 40% |

| 10 | 22.5 ± 1.5 | 55% |

| 20 | 17.5 ± 1.2 | 65% |

| Data are presented as mean ± standard deviation and are illustrative. |

Table 2: Representative Effect of this compound on Endogenous Gibberellin (GA) and Abscisic Acid (ABA) Levels

| Treatment | Endogenous GA₁ Level (ng/g FW) | Endogenous ABA Level (ng/g FW) |

| Control | 15.0 ± 1.2 | 25.0 ± 2.0 |

| This compound (10 mg/L) | 3.0 ± 0.5 | 35.0 ± 2.8 |

| Data are presented as mean ± standard deviation and are illustrative. FW = Fresh Weight. |

Table 3: Representative Comparative Effect of this compound and Paclobutrazol on Shoot Elongation

| Treatment (10 mg/L) | Shoot Elongation (cm) | Percent Inhibition |

| Control | 20.0 ± 1.5 | 0% |

| This compound | 9.0 ± 0.8 | 55% |

| Paclobutrazol | 7.0 ± 0.6 | 65% |

| Data are presented as mean ± standard deviation and are illustrative. |

Table 4: Representative Effect of this compound on the Relative Gene Expression of GA Biosynthesis Enzymes

| Gene | Relative Expression (Fold Change vs. Control) |

| CPS | 1.2 |

| KS | 1.1 |

| KO | 0.2 |

| KAO | 0.9 |

| GA20ox | 2.5 |

| GA3ox | 2.8 |

| GA2ox | 0.5 |

| Data are illustrative and represent typical feedback regulation where inhibition of an early step (KO) leads to upregulation of later biosynthetic steps (GA20ox, GA3ox) and downregulation of a catabolic step (GA2ox) due to low GA levels. |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to investigate the effects of this compound on plant growth and hormone signaling.

Protocol 1: Plant Treatment with this compound for Growth Analysis

This protocol outlines the steps for treating plants with this compound and measuring its effect on growth parameters.

Methodology:

-

Plant Material and Growth Conditions:

-

Select a suitable plant species (e.g., wheat, barley, tomato).

-

Germinate seeds in a sterile medium (e.g., vermiculite, peat moss) under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

-

After a set period (e.g., 14 days), transfer uniform seedlings to individual pots containing a standardized soil mix.

-

Acclimatize the seedlings in the growth chamber for a few days before treatment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound (e.g., 1000 mg/L in a suitable solvent like acetone, then dilute with water).

-

Prepare a series of working solutions of different concentrations (e.g., 1, 5, 10, 20 mg/L) and a control solution (solvent without this compound).

-

Apply the treatments to the plants. For a soil drench, apply a fixed volume of the solution to each pot. For a foliar spray, spray the foliage until runoff.

-

-

Data Collection:

-

At regular intervals (e.g., weekly), measure plant height (from the soil surface to the apical meristem), stem diameter (using calipers), and count the number of fully expanded leaves.

-

After a predetermined experimental period (e.g., 6 weeks), harvest the plants.

-

Separate the shoots and roots.

-

Measure the fresh weight of the shoots and roots immediately.

-

Dry the plant material in an oven at a set temperature (e.g., 70°C) for a specified time (e.g., 48 hours) or until a constant weight is achieved, then measure the dry weight.

-

-

Data Analysis:

-

Calculate the mean and standard deviation for each measured parameter at each concentration.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatments.

-

Protocol 2: Quantification of Endogenous Plant Hormones following this compound Treatment

This protocol describes a general procedure for extracting and quantifying endogenous plant hormones, such as gibberellins and abscisic acid, from plant tissues treated with this compound.

Methodology:

-

Plant Treatment and Sample Collection:

-

Treat plants with this compound as described in Protocol 1.

-

At a specific time point after treatment (e.g., 24 or 48 hours for short-term effects, or several weeks for long-term effects), harvest the desired plant tissue (e.g., shoot apices, young leaves).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

-

-

Hormone Extraction:

-

Grind the frozen plant tissue to a fine powder in a mortar and pestle under liquid nitrogen.

-

Transfer a known weight of the powdered tissue (e.g., 100 mg) to a pre-chilled tube.

-

Add a cold extraction buffer (e.g., 80% methanol (B129727) with internal standards for each hormone class to be quantified).

-

Homogenize the sample (e.g., using a bead beater or sonicator) on ice.

-

Incubate the sample at 4°C with shaking for a specified time (e.g., 1 hour).

-

Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C to pellet the debris.

-

Collect the supernatant containing the hormones.

-

-

Purification and Concentration:

-

Purify and concentrate the hormone extract using solid-phase extraction (SPE). The choice of SPE cartridge (e.g., C18) will depend on the specific hormones being analyzed.

-

Condition the SPE cartridge with methanol and then with the equilibration buffer.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering compounds.

-

Elute the hormones with a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol).

-

Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the different hormones using a suitable chromatography column and gradient.

-

Detect and quantify the hormones based on their specific mass-to-charge ratios and fragmentation patterns.

-

-

Data Analysis:

-

Generate standard curves for each hormone using known concentrations of authentic standards.

-

Quantify the endogenous hormone levels in the samples by comparing their peak areas to the standard curves and normalizing to the recovery of the internal standards and the initial fresh weight of the tissue.

-

Conclusion

This compound serves as a powerful tool for modulating plant growth and development through its targeted inhibition of gibberellin biosynthesis. Its primary action of blocking ent-kaurene oxidase leads to a cascade of effects within the intricate network of plant hormone signaling, influencing the pathways of auxins, cytokinins, abscisic acid, and brassinosteroids. While the qualitative effects of this compound are well-documented, a greater body of quantitative, dose-response data would further enhance its precise application in agricultural and research settings. The experimental protocols provided herein offer a framework for conducting such detailed investigations. A deeper understanding of this compound's interactions with the complete hormonome will continue to unlock its potential for crop improvement and provide valuable insights into the fundamental mechanisms of plant growth regulation.

References

Initial Safety and Toxicity Profile of Triapenthenol: A Review of Available Data

Researchers, scientists, and drug development professionals are advised that a comprehensive initial safety and toxicity profile for Triapenthenol is not publicly available. Despite its classification as a plant growth regulator, detailed toxicological data, including quantitative measures such as LD50, No Observed Adverse Effect Level (NOAEL), and Lowest Observed Adverse Effect Level (LOAEL), are not present in the public domain.

A thorough review of scientific literature and regulatory databases reveals a significant lack of in-depth studies on the acute, sub-chronic, and chronic toxicity of this compound. Furthermore, there is no publicly accessible information regarding its potential for genotoxicity, carcinogenicity, or reproductive and developmental toxicity. While one pesticide properties database notes that this compound is "not highly toxic to mammals," it also critically highlights that "Significant data are missing."[1]

This absence of data prevents the construction of a detailed technical guide as requested. The core requirements, including the summarization of quantitative data into structured tables, detailed experimental protocols, and the visualization of signaling pathways and experimental workflows, cannot be fulfilled without the foundational toxicological studies.

For professionals in drug development and research, this data gap signifies that any consideration of this compound for new applications would necessitate a comprehensive de novo toxicological assessment, adhering to international guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Principles of Toxicity Testing

In the absence of specific data for this compound, this section provides a general overview of the standard methodologies and experimental protocols typically employed in the initial safety and toxicity profiling of a chemical substance.

Acute Toxicity Studies: These studies are designed to determine the adverse effects of a substance that occur within a short time of administration of a single dose or multiple doses given within 24 hours. The median lethal dose (LD50) is a common endpoint.

Sub-chronic and Chronic Toxicity Studies: These involve repeated administration of the substance over a longer period (e.g., 28 days, 90 days, or longer) to evaluate the effects of cumulative exposure. These studies are crucial for determining the NOAEL and LOAEL.

Genotoxicity Assays: A battery of tests is used to assess the potential of a substance to cause genetic mutations. Common assays include the Ames test (bacterial reverse mutation assay) and the in vivo micronucleus assay.

Carcinogenicity Bioassays: These are long-term studies, typically in rodents, designed to evaluate the tumor-forming potential of a substance over the lifespan of the animal.

Developmental and Reproductive Toxicity (DART) Studies: These studies investigate the potential adverse effects of a substance on fertility, pregnancy, and fetal and offspring development.

Hypothetical Experimental Workflow

The following diagram illustrates a generalized workflow for an initial safety and toxicity assessment of a chemical compound. This is a hypothetical representation and does not reflect any known studies on this compound.

Conclusion

The publicly available information on the safety and toxicity of this compound is insufficient to compile a comprehensive technical guide. The lack of quantitative data from preclinical studies, including acute, sub-chronic, chronic, genetic, and reproductive toxicity, as well as carcinogenicity bioassays, represents a significant knowledge gap. Any organization considering the use of this compound for applications outside of its current use as a plant growth regulator must conduct a thorough and rigorous toxicological evaluation to establish its safety profile. Researchers are encouraged to publish any future findings on the toxicology of this compound to fill the existing data void.

References

A Comprehensive Review of the Biological Activity of Triapenthenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triapenthenol is a triazole-based chemical compound with significant biological activity, primarily recognized for its dual role as a plant growth regulator and an antifungal agent. As a plant growth regulator, it effectively reduces vegetative growth, leading to more compact plants with improved flowering and drought resistance. In the realm of antifungal applications, its mechanism of action aligns with other triazole fungicides, targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway. This technical guide provides a comprehensive review of the available literature on the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Plant Growth Regulation

This compound is a potent inhibitor of gibberellin biosynthesis in plants. Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, seed germination, and flowering. By inhibiting the production of active gibberellins, this compound leads to a reduction in internode elongation, resulting in a more compact plant stature. This characteristic is particularly desirable in ornamental horticulture and for increasing the lodging resistance of cereal crops.

Quantitative Data on Plant Growth Regulation

The application of this compound has been shown to have a dose-dependent effect on various plant growth parameters. The following tables summarize the quantitative data from studies on its effects on ornamental plants and olive trees.

| Plant Species | Application Method | This compound Concentration | Effect on Shoot Length | Effect on Flower Bud Number | Reference |

| Gardenia jasminoides | Soil Drench | 70 mg/L | Significant reduction | Increased | [Data not explicitly found in search results] |

| Gardenia jasminoides | Soil Drench | 140 mg/L | Significant reduction | Increased | [Data not explicitly found in search results] |

| Gardenia jasminoides | Soil Drench | 280 mg/L | Significant reduction | Decreased | [Data not explicitly found in search results] |

| Plant Species | Application Method | This compound Concentration | Effect on Water Potential | Effect on Stomatal Resistance | Effect on Daily Water Use | Reference |

| Olea europaea (Olive) | Not Specified | Not Specified | Increased | Decreased | Significantly decreased | [1] |

Note: Specific quantitative data for shoot length and flower bud number in Gardenia jasminoides at different this compound concentrations were not available in the provided search results. The table reflects the qualitative descriptions found.

Experimental Protocols for Plant Growth Regulation Studies

A soil drench application is a common method for administering this compound to plants in a controlled experimental setting.

Objective: To evaluate the effect of different concentrations of this compound on plant growth and development.

Materials:

-

This compound stock solution

-

Potted plants of the target species (e.g., Gardenia jasminoides)

-

Graduated cylinders

-

Watering cans

-

Greenhouse or controlled environment chamber

Procedure:

-

Plant Preparation: Acclimate the potted plants to the experimental conditions for a specified period. Ensure uniform pot size, soil mixture, and plant age.

-

Solution Preparation: Prepare a series of this compound solutions at the desired concentrations (e.g., 70 mg/L, 140 mg/L, 280 mg/L) by diluting a stock solution with water. Include a control group that receives only water.

-

Application: Evenly apply a fixed volume of the prepared solution to the soil surface of each pot, avoiding contact with the foliage. The volume applied should be sufficient to moisten the entire root zone without causing excessive leaching.

-

Post-application Care: Maintain the plants under controlled environmental conditions (temperature, light, humidity) for the duration of the experiment. Water the plants as needed, ensuring that the control and treated groups receive the same amount of water.

-

Data Collection: At predetermined time intervals, measure various growth parameters such as plant height, stem diameter, number of leaves, leaf area, number of flower buds, and time to flowering.

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the observed differences between the control and treated groups.

Foliar application is another method used to apply this compound, where the solution is sprayed directly onto the leaves of the plant.

Objective: To assess the efficacy of foliar-applied this compound on plant growth.

Materials:

-

This compound stock solution

-

Spray bottles or a calibrated sprayer

-

Wetting agent (surfactant)

-

Distilled water

-

Personal protective equipment (gloves, goggles)

Procedure:

-

Solution Preparation: Prepare the desired concentrations of this compound solution in distilled water. Add a wetting agent according to the manufacturer's instructions to ensure even coverage of the foliage.

-

Application: Spray the solution onto the plant foliage until the point of runoff, ensuring complete coverage of both the upper and lower leaf surfaces. Apply the spray during the cooler parts of the day (early morning or late evening) to minimize evaporation.

-

Control Group: Spray a control group of plants with a solution containing only water and the wetting agent.

-

Environmental Conditions: Conduct the experiment in a controlled environment to avoid drift and ensure consistent conditions.

-

Data Collection and Analysis: Monitor and collect data on plant growth parameters as described in the soil drench protocol.

Gibberellin Biosynthesis and Signaling Pathway Inhibition

This compound inhibits the enzyme ent-kaurene (B36324) oxidase, a key cytochrome P450 monooxygenase in the gibberellin biosynthesis pathway. This inhibition blocks the conversion of ent-kaurene to ent-kaurenoic acid, a precursor to active gibberellins. The reduction in active gibberellin levels leads to an accumulation of DELLA proteins, which are negative regulators of gibberellin signaling. DELLA proteins, in turn, repress the expression of genes responsible for cell elongation and division, resulting in the characteristic dwarfing effect.

Antifungal Activity

As a member of the triazole class of fungicides, this compound's primary mode of action against fungi is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

Quantitative Data on Antifungal Activity

The efficacy of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Fungal Species | MIC Value (µg/mL) | Reference |

| Aspergillus fumigatus | [Data not found] | |

| Fusarium oxysporum | [Data not found] | |

| Candida albicans | [Data not found] |

Note: Specific MIC values for this compound against the listed fungal species were not available in the provided search results.

Experimental Protocol for Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent against filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal isolate.

Materials:

-

This compound stock solution

-

Fungal isolate (e.g., Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.

-

Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

-

Adjust the conidial suspension to a specific concentration (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL) using a hemocytometer or spectrophotometer.

-

Dilute the standardized suspension in the test medium to achieve the final desired inoculum concentration in the microtiter plate wells.

-

-

Drug Dilution:

-

Prepare a series of twofold dilutions of this compound in the test medium in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC.

-

Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

-

-

MIC Determination:

-

After incubation, visually or spectrophotometrically determine the lowest concentration of this compound that causes complete inhibition of visible fungal growth. This concentration is the MIC.

-

Ergosterol Biosynthesis Inhibition

This compound, like other azole antifungals, targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the ergosterol biosynthesis pathway. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately leads to the inhibition of fungal growth and, in some cases, cell death.[2][3][4]

References

Triapenthenol CAS number and chemical properties

An In-depth Technical Guide to Triapenthenol

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound.

Chemical Identity and Properties

This compound is a triazole compound that exists as geometric isomers, primarily the (E)- and (Z)-isomers. The (E)-isomer is more commonly referenced in scientific literature.

Table 1: Chemical Identifiers for this compound Isomers

| Identifier | (E)-Triapenthenol | (Z)-Triapenthenol |

| CAS Number | 76608-88-3[1][2][3][4] | 76608-49-6[5] |

| IUPAC Name | (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol[1][3] | (Z)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol[5] |

| Synonyms | (E)-(RS)-1-cyclohexyl-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol, alpha-tert-butyl-(E)-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol[1][2][4] | - |

Table 2: Physicochemical Properties of (E)-Triapenthenol

| Property | Value | Source |

| Molecular Formula | C15H25N3O | [1][2][3][4] |

| Molecular Weight | 263.38 g/mol | [1][2][3][4][5] |

| Melting Point | 132-134 °C or 135.5°C | [2][4] |

| Boiling Point (Predicted) | 420.2 ± 47.0 °C | [2][4] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [1][2][4] |

| pKa (Predicted) | 13.39 ± 0.20 | [2][4] |

| Vapor Pressure | 4.4 × 10⁻⁶ Pa (20°C) | [2] |

Table 3: Solubility of (E)-Triapenthenol at 20°C

| Solvent | Solubility |

| Water | 68 mg/L |

| Dimethylformamide | 468 g/L |

| Methanol | 433 g/L |

| Dichloromethane | >200 g/L |

| Isopropanol | 100-200 g/L |

| Acetone | 150 g/L |

| Toluene | 20-50 g/L |

| Hexane | 5-10 g/L |

| [2] |

Synthesis of this compound

References

- 1. This compound CAS#: 76608-88-3 [amp.chemicalbook.com]

- 2. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]

- 3. Plant growth regulators: a sustainable approach to combat pesticide toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fbn.com [fbn.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Protocol for Triapenthenol Application in Greenhouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Triapenthenol, a triazole-based plant growth regulator, in greenhouse research settings. This compound is a potent inhibitor of gibberellin biosynthesis, leading to more compact plants with desirable ornamental characteristics.

Mechanism of Action

This compound, like other triazole-type plant growth regulators, primarily functions by inhibiting the biosynthesis of gibberellins (B7789140) (GAs).[1][2][3][4][5] Specifically, it blocks the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the GA biosynthetic pathway.[3][4] This inhibition is achieved by targeting cytochrome P450-dependent monooxygenases.[3][4] The reduction in active gibberellins leads to decreased cell elongation, resulting in shorter internodes and a more compact plant stature.[1][3]

Signaling Pathway Diagram

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Experimental Protocols

Prior to treating an entire crop, it is crucial to conduct trials on a small number of plants to determine the optimal concentration for the specific species and desired level of growth regulation.[6]

Preparation of this compound Solutions

Materials:

-

This compound (technical grade or a commercial formulation)

-

Distilled water

-

Wetting agent/surfactant (for foliar applications)

-

Graduated cylinders and beakers

-

Magnetic stirrer and stir bar

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Protocol for creating a 1-liter stock solution (e.g., 1000 ppm):

-

Calculation: To prepare a 1000 ppm (mg/L) solution, weigh out 1000 mg (1 gram) of this compound.

-

Dissolving: Add the weighed this compound to a beaker containing approximately 800 mL of distilled water.

-

Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.

-

Final Volume: Once dissolved, transfer the solution to a 1-liter graduated cylinder and add distilled water to reach the final volume of 1 liter.

-

Storage: Store the stock solution in a clearly labeled, sealed container in a cool, dark place.

Preparation of working solutions from stock:

Use the formula C1V1 = C2V2 to prepare working solutions of desired concentrations.

-

C1 = Concentration of the stock solution (e.g., 1000 ppm)

-

V1 = Volume of the stock solution needed

-

C2 = Desired concentration of the working solution (e.g., 50 ppm)

-

V2 = Final volume of the working solution (e.g., 1 liter)

Example for a 50 ppm working solution:

(1000 ppm) * V1 = (50 ppm) * (1000 mL) V1 = 50 mL

Add 50 mL of the 1000 ppm stock solution to a 1-liter graduated cylinder and bring the volume to 1000 mL with distilled water.

Application Methods

Foliar sprays are effective for many ornamental species and allow for a more uniform application.

Protocol:

-

Plant Preparation: Ensure plants are well-watered and not under any stress prior to application.

-

Solution Preparation: Prepare the desired concentration of this compound solution. For foliar sprays, add a non-ionic surfactant according to the manufacturer's recommendation to ensure even coverage on the leaves.

-

Application:

-

Use a calibrated sprayer to apply the solution.

-

Spray to the point of runoff, ensuring thorough coverage of all foliage and stems.

-

Apply in the morning or evening to avoid rapid drying and potential leaf burn.

-

-

Post-Application:

-

Allow the solution to dry on the plants before overhead irrigation.

-

Monitor plants for any signs of phytotoxicity, such as leaf spotting or necrosis.[7]

-

Soil drench applications deliver the growth regulator directly to the root zone and can provide longer-lasting effects.

Protocol:

-

Plant Preparation: The growing medium should be moist but not saturated before application to ensure uniform distribution of the drench.

-

Solution Preparation: Prepare the desired concentration of this compound solution. A surfactant is not needed for drench applications.

-

Application:

-

Apply a specific volume of the solution to the surface of the growing medium. The volume will depend on the pot size. A general guideline is to apply enough solution to moisten the entire root ball. For a 6-inch pot, a common drench volume is around 4 fl. oz. (approximately 120 mL).[8]

-

Pour the solution evenly over the surface of the medium.

-

-

Post-Application:

-

Avoid watering for a period after application to allow for uptake by the roots.

-

Monitor plant growth and reapply as necessary, based on the specific crop and desired outcome.

-

Experimental Workflow Diagram

Caption: Experimental Workflow for this compound Application.

Data Presentation

The following tables summarize the expected quantitative effects of triazole plant growth regulators on common greenhouse crops. Note that optimal concentrations can vary significantly based on cultivar, environmental conditions, and desired level of control.

Table 1: Effects of this compound on Poinsettia (Euphorbia pulcherrima)

| Treatment (ppm) | Application Method | Plant Height Reduction (%) | Bract Diameter Reduction (%) | Reference |

| 30 (Paclobutrazol) | Drench | Significant | Minimal | [4] |

| 60 (Paclobutrazol) | Spray | Significant | Significant | [4] |

| 10 (Paclobutrazol) | Drench | Excessive | Significant | [4] |

Note: Data for this compound on poinsettia is limited; Paclobutrazol, a similar triazole, is used as a proxy.

Table 2: Effects of this compound on Chrysanthemum (Chrysanthemum morifolium)

| Treatment (ppm) | Application Method | Plant Height (cm) | Number of Flowers/Plant | Reference |

| Control | - | 35.2 | 86 | [9] |

| 150 (as part of NSC-V) | Drip Hydroponics | 42.5 | 101 | [9] |

| 200 (as part of NSC-V) | Drip Hydroponics | 42.5 | 101 | [9] |

| 250 (as part of NSC-V) | Drip Hydroponics | 42.5 | 101 | [9] |

Note: This data is from a study using a nutrient solution (NSC-V) containing varying levels of N and K, with this compound as a component, which may influence the results. The specific concentration of this compound within the solution is not explicitly stated.

Table 3: General Application Rate Recommendations for Triazoles on Bedding Plants

| Plant Type | Application Method | Recommended Rate (ppm) | Notes | Reference |

| Bedding Plant Plugs | Foliar Spray | 20 - 60 | Apply 2 qts/100 sq. ft. High rates may delay flowering. | [8] |

| Potted Bedding Plants | Drench | 1 - 4 | For containers 6 inches or larger. | [8][10] |

| General Herbaceous Perennials | Foliar Spray | 15 - 40 | Test on a small batch first. | [11] |

Safety Precautions

-

Always follow the manufacturer's safety data sheet (SDS) for this compound.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat during preparation and application.

-

Work in a well-ventilated area.

-

Store this compound and its solutions in a secure, designated location away from food and feed.

-

Dispose of unused solutions and empty containers according to local regulations.

References

- 1. hortscans.ces.ncsu.edu [hortscans.ces.ncsu.edu]

- 2. hort [journals.ashs.org]

- 3. plantgrower.org [plantgrower.org]

- 4. abmj.ro [abmj.ro]

- 5. Making and applying foliar fertiliser and pesticide solutions [protocols.io]

- 6. ep.daveyinstitute.com [ep.daveyinstitute.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Triapenthenol in Crop Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triapenthenol is a plant growth regulator belonging to the triazole chemical class. Like other triazoles such as paclobutrazol (B33190) and uniconazole, it functions by inhibiting the biosynthesis of gibberellins, which are key hormones responsible for stem elongation.[1][2] This inhibition leads to a reduction in plant height, resulting in more compact plants with thicker stems and often darker green leaves.[2] These characteristics can be highly desirable in crop production to prevent lodging (bending over of the stem) in cereals, improve canopy structure, and potentially enhance yield by redirecting plant resources from vegetative growth to reproductive development.[3][4] The application of triazole-based plant growth regulators can be an effective tool in managing crop architecture and improving resilience to environmental stresses.[5][6]

Mechanism of Action

This compound, as a triazole-based plant growth regulator, inhibits the activity of the enzyme kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. This blockage leads to a decrease in the endogenous levels of active gibberellins, resulting in reduced cell elongation and consequently, stunted growth.

Caption: Simplified signaling pathway of this compound's mode of action.

Effective Concentrations of this compound for Crop Research

The following tables summarize estimated effective concentrations of this compound for foliar application in key crops, based on data from related triazole plant growth regulators. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cultivar and environmental conditions.

Table 1: Estimated Effective Concentrations of this compound for Wheat and Barley

| Crop | Application Timing (Zadoks scale) | Concentration Range (mg/L or ppm) | Expected Effects |

| Wheat | GS 30-32 (Stem elongation) | 50 - 150 | Reduced plant height, increased stem thickness, prevention of lodging.[6] |

| Barley | GS 31-37 (First node to flag leaf visible) | 50 - 150 | Reduced plant height, improved standability.[3][7] |

Table 2: Estimated Effective Concentrations of this compound for Soybean

| Crop | Application Timing | Concentration Range (mg/L or ppm) | Expected Effects |

| Soybean | V3 - V5 (Third to fifth trifoliate leaf) | 25 - 100 | Reduced internode length, more compact plant architecture. |

Experimental Protocols

Protocol 1: Foliar Application of this compound to Wheat and Barley

Objective: To evaluate the effect of different concentrations of this compound on the growth and lodging resistance of wheat and barley.

Materials:

-

This compound solution of desired concentrations (e.g., 50, 100, 150 mg/L)

-

Surfactant (non-ionic, e.g., 0.1% Tween-20)

-

Handheld or backpack sprayer

-

Wheat or barley plants at the appropriate growth stage (Zadoks GS 30-37)[7]

-

Control solution (water + surfactant)

-

Personal Protective Equipment (PPE)

Procedure:

-

Prepare the this compound solutions to the desired concentrations. Add a non-ionic surfactant to improve leaf coverage.

-

Calibrate the sprayer to ensure uniform application.

-

Apply the solutions to the foliage of the wheat or barley plants until runoff. Ensure complete coverage of the canopy.

-

Apply the control solution to a separate set of plants.

-

Maintain the plants under standard growing conditions.

-

Measure plant height, stem diameter, and lodging incidence at regular intervals until maturity.

-

Harvest the plants and measure yield components (e.g., grain yield, thousand-grain weight).

Protocol 2: Foliar Application of this compound to Soybean

Objective: To assess the impact of this compound on soybean plant architecture and yield.

Materials:

-

This compound solution of desired concentrations (e.g., 25, 50, 100 mg/L)

-

Surfactant (non-ionic, e.g., 0.1% Tween-20)

-

Sprayer

-

Soybean plants at the V3-V5 growth stage

-

Control solution (water + surfactant)

-

PPE

Procedure:

-

Prepare the this compound solutions and add the surfactant.

-

Apply the solutions to the soybean foliage, ensuring thorough coverage.

-

Treat a control group with the water and surfactant solution.

-

Monitor plant growth and development throughout the season.

-

Measure plant height, number of nodes, and internode length at the R1 (flowering) stage.

-

At harvest, determine yield and yield components (e.g., pods per plant, seeds per pod, seed weight).

Caption: General experimental workflow for this compound application.

Data Presentation

All quantitative data, such as plant height, stem diameter, lodging score, and yield parameters, should be recorded and organized into tables for clear comparison between different treatment groups and the control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Safety Precautions

Always refer to the Safety Data Sheet (SDS) for this compound before handling. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when preparing and applying solutions. Work in a well-ventilated area.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]

- 3. bcg.org.au [bcg.org.au]

- 4. researchgate.net [researchgate.net]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Using Plant Growth Regulators in Cereal Grains | Crop Science US [cropscience.bayer.us]

How to dissolve Triapenthenol for experimental use

Application Notes and Protocols for Triapenthenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of this compound for experimental use, compiled from its known physicochemical properties. This compound is a member of the triazole class of compounds, recognized for its activity as a plant growth regulator and fungicide.[1] The protocols outlined below are intended to guide researchers in preparing this compound solutions for a variety of experimental settings.

Physicochemical Properties and Solubility

Understanding the solubility of this compound is critical for preparing stock solutions and experimental dilutions. This compound is sparingly soluble in water but shows good solubility in several organic solvents.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in common laboratory solvents at 20°C. This data is crucial for selecting an appropriate solvent for creating a concentrated stock solution.

| Solvent | Solubility at 20°C | Classification |

| Dimethylformamide (DMF) | 468 g/L | Very Soluble |

| Methanol (B129727) | 433 g/L | Very Soluble |

| Dichloromethane | >200 g/L | Freely Soluble |

| Isopropanol | 100-200 g/L | Freely Soluble |

| Acetone | 150 g/L | Freely Soluble |

| Toluene | 20-50 g/L | Soluble |

| Hexane | 5-10 g/L | Sparingly Soluble |

| Water | 68 mg/L | Slightly Soluble |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound using a suitable organic solvent. This stock solution can then be used for subsequent dilutions into aqueous media for experiments.

Materials:

-

This compound (solid)

-

Dimethylformamide (DMF) or Methanol (ACS grade or higher)

-

Vortex mixer

-

Sterile microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 100 mM stock solution, weigh out 26.34 mg of this compound (Molecular Weight: 263.38 g/mol ).

-

Solvent Addition: Add the appropriate volume of DMF or methanol to the weighed this compound. To continue the example, add 1 mL of DMF to the 26.34 mg of this compound.

-

Dissolution: Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but ensure the compound is stable at that temperature.

-

Sterilization (Optional): If for use in cell culture, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with the chosen organic solvent (e.g., a PTFE filter for DMF).

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the storage vial is tightly sealed to prevent solvent evaporation.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol details the dilution of the organic stock solution into an aqueous buffer or cell culture medium for experimental use. It is critical to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤0.1% v/v).

Materials:

-

This compound stock solution (from Protocol 1)

-

Sterile aqueous buffer (e.g., PBS) or cell culture medium

-

Vortex mixer

-

Sterile dilution tubes

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.

-

Serial Dilution (if necessary): Perform an intermediate dilution of the stock solution in the same organic solvent if very low final concentrations are required. This can improve accuracy.

-

Final Dilution: Add the required volume of the stock solution to the pre-warmed (if for cell culture) aqueous buffer or medium. For example, to achieve a final concentration of 100 µM from a 100 mM stock, add 1 µL of the stock solution to 1 mL of the aqueous medium.

-